3'-Allyl-4'-hydroxyacetophenone
Overview
Description
3’-Allyl-4’-hydroxyacetophenone, also known as 4-Acetyl-2-allylphenol, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is characterized by the presence of an allyl group and a hydroxy group attached to an acetophenone core structure .
Preparation Methods
3’-Allyl-4’-hydroxyacetophenone can be synthesized through the thermal Claisen rearrangement of 4-(allyloxy)acetophenone. This reaction can be carried out in various solvents such as boiling N,N-dimethylaniline, diphenyl ether at 185°C, or without solvent at temperatures ranging from 200°C to 270°C . The yield of this reaction varies depending on the conditions, with reported yields ranging from 64% to 96% .
Chemical Reactions Analysis
3’-Allyl-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Allyl-4’-hydroxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3’-Allyl-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological targets, while the allyl group can participate in various chemical reactions, enhancing its reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3’-Allyl-4’-hydroxyacetophenone can be compared with other similar compounds such as:
4’-Hydroxyacetophenone: Lacks the allyl group, making it less reactive in certain chemical reactions.
2’-Hydroxyacetophenone: The position of the hydroxy group affects its reactivity and interaction with biological targets.
4’-Hydroxy-3’-methylacetophenone: The presence of a methyl group instead of an allyl group alters its chemical properties and applications
Properties
IUPAC Name |
1-(4-hydroxy-3-prop-2-enylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTCWUFLNLZPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293476 | |
Record name | 3'-Allyl-4'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-05-4 | |
Record name | 3'-Allyl-4'-hydroxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3'-Allyl-4'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Allyl-4'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.